molecular formula C19H22N2O5S B2873241 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 896308-43-3

3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2873241
CAS RN: 896308-43-3
M. Wt: 390.45
InChI Key: FJUMEMBONUDDRX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of similar compounds has been performed using techniques like X-ray diffraction (XRD), Density Functional Theory (DFT), and Hartree-Fock (HF) modeling . These techniques help in understanding the geometric parameters and intramolecular interactions of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like Frontier Molecular Orbital (FMO) analysis and Potential Energy Surface (PES) analysis . These techniques help in understanding the energy difference between the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO), and the stable states of the molecular structure .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been explored for its potential anti-inflammatory effects. Heterocyclic compounds like this one are often studied for their ability to modulate biological pathways that lead to inflammation. By inhibiting specific enzymes or signaling pathways, such compounds can reduce inflammation and could be beneficial in treating conditions like arthritis or inflammatory bowel disease .

Analgesic Properties

In addition to anti-inflammatory action, there is interest in the analgesic, or pain-relieving, properties of this molecule. Its structure suggests it could interact with receptors or enzymes involved in the perception of pain, offering a new avenue for the development of painkillers that might avoid the side effects of current medications .

Neuroprotective Potential

Research into neurodegenerative diseases has highlighted the need for neuroprotective agents. Compounds with the ability to cross the blood-brain barrier and protect neural tissue could be invaluable in treating diseases like Alzheimer’s or Parkinson’s. The sulfonamide group in this compound suggests it might have such capabilities .

Anticancer Activity

Cancer research is another field where this compound could have applications. Its ability to interfere with cellular signaling pathways might make it useful in stopping the proliferation of cancer cells or inducing apoptosis (programmed cell death) in tumor tissues .

Cardiovascular Research

The cardiovascular system is regulated by a complex interplay of hormones and enzymes. Compounds like 3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide could be used to study these pathways or even to develop drugs that treat heart disease by affecting vascular tone or heart rhythm .

Metabolic Disorders

Metabolic disorders, including diabetes and obesity, are a growing concern worldwide. Research into compounds that can modulate metabolic pathways is crucial. This compound’s structure suggests it could interact with enzymes or receptors involved in metabolism, providing a potential tool for understanding or treating these conditions .

properties

IUPAC Name

3,4-dimethoxy-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-4-6-15(7-5-13)21-12-14(10-19(21)22)20-27(23,24)16-8-9-17(25-2)18(11-16)26-3/h4-9,11,14,20H,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUMEMBONUDDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzenesulfonamide

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